ACC1 Enzymatic Inhibition: Potency Within the Mid‑nanomolar Range
N-(3-acetylphenyl)-5-methylthiophene-3-carboxamide inhibits recombinant human ACC1 with an IC50 of 210 nM [1]. This potency is comparable to the monocyclic ACC1 inhibitor 1c (IC50 = 210 nM) described in a 2018 J. Med. Chem. study, and is within the same order of magnitude as lead compound 1q (IC50 = 60 nM) [2]. In contrast, many ACC1/2 dual inhibitors such as PF-05175157 exhibit substantially higher potency (ACC1 IC50 = 27 nM) but lack the isoform selectivity profile of the target compound [3].
| Evidence Dimension | ACC1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 210 nM |
| Comparator Or Baseline | Compound 1c: 210 nM; Compound 1q: 60 nM; PF-05175157: 27 nM |
| Quantified Difference | Target compound matches 1c; 3.5‑fold less potent than 1q; 7.8‑fold less potent than PF‑05175157 |
| Conditions | Recombinant human ACC1 expressed in Sf9 cells; acetyl‑CoA substrate; 60 min pre‑incubation |
Why This Matters
The 210 nM IC50 defines a specific potency tier useful for assays requiring moderate ACC1 inhibition without the extreme potency of clinical candidates, enabling clearer dose‑response relationships in mechanistic studies.
- [1] BindingDB. BDBM50510234 (CHEMBL4458032) – ACC1 IC50 = 210 nM. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50510234. View Source
- [2] Mizojiri R, Asano M, Tomita D, et al. Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC) 1 Inhibitors. J Med Chem. 2018;61(3):1098-1117. Table 1. View Source
- [3] TargetMol. PF-05175157 – ACC1/2 Inhibitor. https://www.targetmol.cn/compound/PF-05175157. View Source
